molecular formula C8H17NO2 B13159228 1-[1-(Aminomethyl)cyclopropyl]-2-methoxypropan-1-ol

1-[1-(Aminomethyl)cyclopropyl]-2-methoxypropan-1-ol

Cat. No.: B13159228
M. Wt: 159.23 g/mol
InChI Key: HZBMPUAZHPWENI-UHFFFAOYSA-N
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Description

1-[1-(Aminomethyl)cyclopropyl]-2-methoxypropan-1-ol (CAS Number: 1859643-52-9) is an organic compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol . Its structure features a cyclopropane ring substituted with an aminomethyl group and a 2-methoxypropan-1-ol chain, presenting both a primary amine and alcohol as potential functional groups for further chemical synthesis . Compounds with aminomethylcyclopropyl moieties are of significant interest in medicinal chemistry as building blocks for the synthesis of more complex molecules . For instance, structurally similar scaffolds are investigated in the development of agonists for targets like the G protein-coupled receptor 88 (GPR88), which is relevant for neurological disorders . The primary amine and alcohol functional groups make this compound a versatile intermediate that can undergo various reactions, including amide bond formation, alkylation, and oxidation. Researchers can leverage this chemical space to explore structure-activity relationships (SAR) and develop novel bioactive molecules . This product is intended For Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

1-[1-(aminomethyl)cyclopropyl]-2-methoxypropan-1-ol

InChI

InChI=1S/C8H17NO2/c1-6(11-2)7(10)8(5-9)3-4-8/h6-7,10H,3-5,9H2,1-2H3

InChI Key

HZBMPUAZHPWENI-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1(CC1)CN)O)OC

Origin of Product

United States

Preparation Methods

Cyclopropanation of Precursors

The foundational step in synthesizing the cyclopropyl core involves cyclopropanation of suitable olefinic precursors. This is typically achieved via carbene transfer reactions using diazo compounds or Simmons–Smith-type reagents:

  • Carbene Addition Method :
    An olefinic precursor, such as an alkene bearing the desired functional groups, reacts with a diazo compound (e.g., diazomethane or its derivatives) in the presence of a transition metal catalyst (e.g., copper or rhodium). The carbene generated inserts into the double bond, forming the cyclopropane ring.

  • Simmons–Smith Cyclopropanation :
    Utilizes diiodomethane and zinc-copper couple to cyclopropanate alkenes selectively under mild conditions, providing stereocontrol and high yields.

Introduction of the Aminomethyl Group

The aminomethyl substituent is incorporated via nucleophilic substitution or reductive amination:

  • Formaldehyde-Mediated Aminomethylation :
    The cyclopropane intermediate undergoes reaction with formaldehyde in the presence of ammonia or primary amines, facilitating the formation of the aminomethyl group at the cyclopropyl position.

  • Reductive Amination :
    An aldehyde or ketone derivative of the cyclopropane is subjected to reductive amination using ammonia or primary amines with reducing agents like sodium cyanoborohydride, yielding the aminomethyl substituent with regioselectivity.

Attachment of the Methoxypropanol Moiety

The methoxypropanol group is introduced through nucleophilic substitution or addition reactions:

  • Ether Formation :
    Starting from a suitable precursor bearing a hydroxyl group, methylation is performed using methyl iodide or dimethyl sulfate under basic conditions to install the methoxy group.

  • Hydroxyalkylation :
    The hydroxyl group on the precursor reacts with chloromethyl methyl ether or similar alkylating agents to form the methoxyethanol segment, which is subsequently attached to the cyclopropane core.

Overall Synthetic Route

An integrated synthetic pathway based on the above steps can be summarized as follows:

Step Description Reagents & Conditions References
1 Cyclopropanation of precursor olefin Diazomethane or Simmons–Smith reagents
2 Aminomethyl group introduction Formaldehyde + ammonia, reductive amination
3 Attachment of methoxypropanol Methylation or alkylation with methylating agents
4 Purification & isolation Chromatography, recrystallization -

Alternative and Advanced Methods

Recent research indicates potential for asymmetric synthesis and flow chemistry to improve yield and stereoselectivity:

  • Asymmetric Cyclopropanation :
    Utilizing chiral catalysts, such as chiral rhodium complexes, can produce enantiomerically enriched cyclopropanes, enhancing biological activity profiles.

  • Flow Chemistry Techniques :
    Continuous flow reactors enable precise control over reaction parameters, reducing side reactions and increasing scalability.

Notes on Industrial Scale-Up

Industrial synthesis may employ continuous flow reactors with optimized conditions for each step, particularly for cyclopropanation and aminomethylation, to enhance efficiency and product purity.

Summary of Key Research Findings

Finding Significance Source
Cyclopropanation via diazo compounds High regio- and stereoselectivity
Formaldehyde-based aminomethylation Efficient introduction of amino groups
Alkylation for methoxypropanol Versatile for functionalization
Asymmetric catalysis Potential for enantiomeric purity

Chemical Reactions Analysis

Types of Reactions

1-[1-(Aminomethyl)cyclopropyl]-2-methoxypropan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

1-[1-(Aminomethyl)cyclopropyl]-2-methoxypropan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(Aminomethyl)cyclopropyl]-2-methoxypropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the cyclopropyl ring provides structural rigidity. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-[1-(Aminomethyl)cyclopropyl]-2-methoxypropan-1-ol with structurally or functionally related compounds, highlighting key differences in molecular features, physicochemical properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Research Findings References
1-[1-(Aminomethyl)cyclopropyl]-2-methoxypropan-1-ol C₈H₁₇NO₂ 159.23 Cyclopropane, alcohol, amine, methoxy Potential intermediate for CNS-targeting drugs; under preclinical evaluation for kinase inhibition.
1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol C₇H₁₃NO 127.19 Cyclopropane, cyclobutane, amine, alcohol Used in peptide mimetics; demonstrates higher ring strain but lower solubility than the target compound.
1-Cyclopropyl-1-methoxypropan-2-one C₇H₁₂O₂ 128.17 Cyclopropane, ketone, methoxy Key precursor in pyrrole synthesis; lacks amine group, reducing hydrogen-bonding capacity.
2-[1-(Aminomethyl)cyclopropyl]-1-methoxybutan-2-ol C₉H₁₉NO₂ 173.25 Cyclopropane, branched alcohol, amine, methoxy Longer carbon chain enhances lipophilicity; tested in antifungal agents.
N-[1-(Aminomethyl)cyclopropyl]propane-1-sulfonamide C₇H₁₆N₂O₂S 192.28 Cyclopropane, sulfonamide, amine Sulfonamide group improves metabolic stability; explored as a protease inhibitor.
1-[1-(1-Methoxypropan-2-yloxy)propan-2-yloxy]propan-2-ol C₁₀H₂₂O₄ 206.28 Methoxy ether, alcohol Used as a solvent or polymer additive; lacks cyclopropane and amine groups.

Key Research Findings and Structural Insights

Ring Strain vs. Stability: The cyclopropane ring in the target compound introduces significant strain, enhancing reactivity compared to non-cyclic analogs like 1-[1-(1-Methoxypropan-2-yloxy)propan-2-yloxy]propan-2-ol . However, this strain is mitigated by the electron-donating methoxy and amine groups, which stabilize the molecule during synthetic steps .

Functional Group Impact: The amine group in the target compound enables hydrogen bonding, a critical feature absent in 1-Cyclopropyl-1-methoxypropan-2-one . The methoxy group improves solubility in polar solvents compared to purely hydrocarbon-based cyclopropane derivatives .

Synthetic Utility: The target compound’s structure aligns with methodologies for synthesizing functionalized pyrroles, as demonstrated in cyclopropane ketone chemistry . Derivatives like N-[1-(Aminomethyl)cyclopropyl]propane-1-sulfonamide highlight the adaptability of the core structure for introducing sulfonamide moieties, which are prevalent in antimicrobial agents .

Biological Activity

1-[1-(Aminomethyl)cyclopropyl]-2-methoxypropan-1-ol is a chemical compound characterized by its unique structure, which includes a cyclopropyl ring, an aminomethyl group, and a methoxypropan-1-ol moiety. This specific arrangement of functional groups contributes to its potential biological activities and applications in medicinal chemistry and pharmacology. The compound's molecular formula is C8_{8}H17_{17}NO, with a molecular weight of 159.23 g/mol.

The biological activity of 1-[1-(Aminomethyl)cyclopropyl]-2-methoxypropan-1-ol is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The aminomethyl group facilitates the formation of hydrogen bonds and electrostatic interactions, enhancing the compound's binding affinity to target molecules. Additionally, the methoxypropan-1-ol moiety improves solubility and bioavailability, which are critical for therapeutic efficacy.

Key Interactions

  • Hydrogen Bonding : The aminomethyl group can form hydrogen bonds with polar residues in proteins.
  • Electrostatic Interactions : These interactions can stabilize binding to negatively charged sites on enzymes or receptors.
  • Conformational Rigidity : The cyclopropyl structure introduces strain that may enhance specificity in binding.

Biological Activity Overview

Research indicates that 1-[1-(Aminomethyl)cyclopropyl]-2-methoxypropan-1-ol exhibits various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest potential inhibition of cancer cell proliferation.
  • Neurotransmitter Modulation : Interaction studies indicate effects on neurotransmitter receptors, which may lead to neuroactive properties.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Case Studies and Experimental Data

  • Antitumor Activity :
    • A study evaluated the effects of 1-[1-(Aminomethyl)cyclopropyl]-2-methoxypropan-1-ol on human leukemia cell lines (U937). Results showed significant inhibition of cell proliferation without cytotoxicity, indicating selective action against cancer cells .
  • Binding Affinity Studies :
    • Interaction studies utilizing molecular docking techniques revealed that the compound has a high binding affinity for certain neurotransmitter receptors. This suggests its potential as a therapeutic agent in treating neurological disorders .
  • Enzyme Interaction :
    • The compound was tested for its ability to inhibit specific metabolic enzymes. Results indicated a dose-dependent inhibition pattern, highlighting its potential role in modulating metabolic pathways .

Comparative Analysis

To better understand the unique properties of 1-[1-(Aminomethyl)cyclopropyl]-2-methoxypropan-1-ol, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
2-(Aminomethyl)-1-cyclopropyl-2-methylbutan-1-olC8_{8}H17_{17}NOContains a branched alkyl chain; potentially alters biological activity
2-[1-(Aminomethyl)cyclopropyl]-1-methoxypropan-2-olC8_{8}H17_{17}NOSimilar methoxy group but different positional isomer
3-(Aminomethyl)-3-methylcyclopropan-1-olC8_{8}H17_{17}NOLacks the methoxy group; differing polarity and reactivity

The structural uniqueness of 1-[1-(Aminomethyl)cyclopropyl]-2-methoxypropan-1-ol lies in its combination of functional groups, which may confer distinct pharmacological properties compared to similar compounds.

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